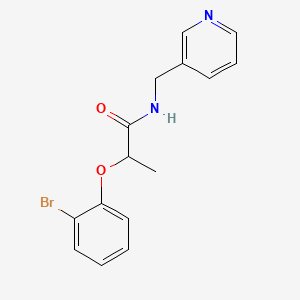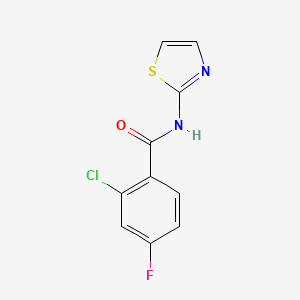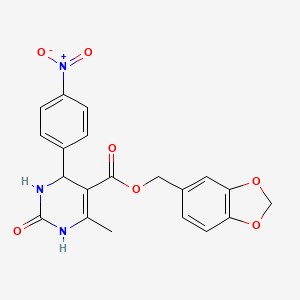
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential medical applications. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail. In
Wirkmechanismus
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of protein kinase B (PKB), which is an important regulator of cell survival and growth. By inhibiting PKB, this compound may induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and reduce inflammation, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been shown to have a number of potential medical applications, which makes it a promising compound for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound's mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, this compound's potential side effects and toxicity are not well known, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide. One area of research could focus on further elucidating this compound's mechanism of action, which may help to identify new potential therapeutic targets. Another area of research could focus on developing new synthetic methods for this compound, which may improve its purity and yield. Additionally, more research is needed to determine the potential side effects and toxicity of this compound, which may help to guide its use in future experiments and clinical trials. Overall, this compound is a promising compound that has the potential to be a valuable tool in medical research and treatment.
Synthesemethoden
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromophenol with 3-pyridinemethanol in the presence of a base, followed by reaction with 2-bromoacetyl bromide. Another method involves the reaction of 2-bromophenol with 3-pyridinemethanol in the presence of a base, followed by reaction with 2-bromoacetyl chloride. Both methods result in the formation of this compound, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(3-pyridinylmethyl)propanamide has been the subject of scientific research due to its potential medical applications. One area of research has focused on this compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may make it a potential therapeutic agent for cancer treatment. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-7-3-2-6-13(14)16)15(19)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZGIIILWDZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)


![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
